2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide
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Overview
Description
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazoloquinoline moiety linked to a sulfamoylphenylacetamide group
Mechanism of Action
Target of Action
The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA by intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can distort the DNA structure, inhibiting replication and transcription processes, which can lead to cell death .
Biochemical Pathways
The compound’s intercalation into DNA disrupts the normal biochemical pathways of DNA replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability and potential drug-likeness .
Result of Action
The compound’s action results in potent anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . For instance, one derivative of the compound was found to be particularly potent, with IC50 values of 22.08 ± 2.1, 27.13 ± 2.2, and 17.12 ± 1.5 μM against HepG2, HCT116, and MCF-7 cancer cell lines, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazoloquinoline core, followed by the introduction of the thioether linkage and the attachment of the sulfamoylphenylacetamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazoloquinoline derivatives and sulfamoylphenylacetamide analogs. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
What sets 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide apart is its unique combination of the triazoloquinoline and sulfamoylphenylacetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S2/c19-28(25,26)14-8-6-13(7-9-14)20-17(24)11-27-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24)(H2,19,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHHYMOWLPRUDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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